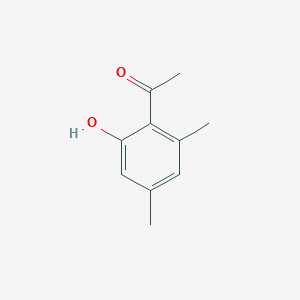

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-hydroxy-4,6-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPOVDIBCPRZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167058 | |

| Record name | 2'-Hydroxy-4',6'-dimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16108-50-2 | |

| Record name | 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16108-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetamidophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016108502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxy-4',6'-dimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxy-4',6'-dimethylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETAMIDOPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549XS9B8ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2-hydroxy-4,6-dimethylphenyl)ethanone (also known as 2'-hydroxy-4',6'-dimethylacetophenone), a substituted aromatic ketone with significant potential in synthetic chemistry and drug discovery. This document moves beyond a simple recitation of facts to provide expert insights into the causality behind its chemical behavior and the strategic considerations for its use in a research and development setting.

Molecular Structure and Physicochemical Properties

This compound possesses a unique structural architecture that dictates its chemical behavior. The molecule features an acetophenone core with a hydroxyl group and two methyl groups adorning the phenyl ring. This substitution pattern gives rise to a set of distinct physicochemical properties.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 1-(2-Hydroxy-5-methylphenyl)ethanone | 1-(2,4-Dimethylphenyl)ethanone |

| CAS Number | 16108-50-2[1] | 1450-72-2[2] | 89-74-7[3] |

| Molecular Formula | C₁₀H₁₂O₂[1] | C₉H₁₀O₂ | C₁₀H₁₂O |

| Molecular Weight | 164.20 g/mol [1] | 150.17 g/mol | 148.20 g/mol |

| Melting Point | Not available | 45-48 °C | Not available |

| Boiling Point | Not available | Not available | 108-110 °C at 18 mmHg |

| Appearance | Not available | Yellow crystalline powder[2] | Colorless liquid |

| Solubility | Insoluble in water (predicted) | Insoluble in water[4] | Low solubility in polar solvents |

The presence of the hydroxyl group ortho to the acetyl group is a defining feature, leading to the formation of a strong intramolecular hydrogen bond. This has been confirmed by X-ray crystallographic studies, which show two symmetry-independent molecules that are essentially superimposable, each exhibiting this intramolecular hydrogen bond[5]. This internal hydrogen bonding influences the compound's melting point, boiling point, and solubility, as well as its reactivity, by modulating the acidity of the hydroxyl proton and the electrophilicity of the carbonyl carbon.

Synthesis and Spectroscopic Characterization

The primary route for the synthesis of this compound and its analogs is the Fries rearrangement , a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst[6].

Synthetic Protocol: Fries Rearrangement

The synthesis of 2-hydroxyacetophenones via the Fries rearrangement is a robust and well-established method. The choice of reaction conditions can influence the regioselectivity of the acyl group migration (ortho vs. para).

Experimental Workflow: Fries Rearrangement

Caption: Workflow for the synthesis of hydroxyacetophenones via Fries Rearrangement.

Step-by-Step Methodology:

-

Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylphenyl acetate (1 equivalent).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (1.1 to 2.5 equivalents). The choice of solvent is critical; non-polar solvents tend to favor the ortho product. The reaction can also be run neat.

-

Reaction: Heat the reaction mixture to the desired temperature. Higher temperatures generally favor the formation of the ortho-isomer, this compound, due to the thermodynamic stability of the resulting chelate with the Lewis acid.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and cautiously quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired hydroxyacetophenone.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups, and the acetyl protons. The aromatic protons on the phenyl ring will appear as singlets due to their substitution pattern. The hydroxyl proton will likely be a broad singlet and may appear at a downfield chemical shift due to the intramolecular hydrogen bonding.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group (typically in the range of 190-205 ppm), the aromatic carbons, and the methyl carbons.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3500 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl group. A strong absorption band for the carbonyl (C=O) stretch will be observed, likely at a lower wavenumber (around 1620-1650 cm⁻¹) than a typical aryl ketone due to the intramolecular hydrogen bonding and conjugation.

2.2.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ). The fragmentation pattern will likely involve cleavage of the acyl group and other characteristic fragmentations of the aromatic ring.

Chemical Reactivity and Synthetic Utility

The presence of both a hydroxyl and a ketone functional group makes this compound a versatile building block in organic synthesis.

Claisen-Schmidt Condensation for Chalcone Synthesis

A key reaction of 2-hydroxyacetophenones is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones (1,3-diphenyl-2-propen-1-ones)[7]. These compounds are precursors to a wide variety of flavonoids and are themselves of significant interest due to their broad spectrum of biological activities.

Experimental Workflow: Chalcone Synthesis

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Potential Applications in Drug Discovery and Development

Substituted hydroxyacetophenones are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a variety of biological targets. While specific biological data for this compound is limited in the public domain, the broader class of hydroxyacetophenones and their derivatives have demonstrated a range of promising pharmacological activities.

Cytotoxic and Anticancer Potential

Derivatives of hydroxyacetophenones have been investigated for their cytotoxic effects against various cancer cell lines. For instance, a related compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, has shown significant cytotoxic effects against human colon adenocarcinoma (HT-29), breast adenocarcinoma (MCF-7), and lung carcinoma (A549) cell lines, with notable selectivity over a normal human lung fibroblast cell line (MRC-5)[8][9]. This suggests that the hydroxyacetophenone scaffold can be a starting point for the development of novel anticancer agents. The mechanism of action for some of these derivatives has been linked to the induction of apoptosis and cell cycle arrest[4][9].

Antimicrobial Activity

The hydroxyacetophenone core is also found in molecules with antibacterial and antifungal properties. While specific data for the title compound is not available, various derivatives have been synthesized and evaluated for their antimicrobial efficacy. For example, some hydroxyacetophenone derivatives have shown good antibacterial activity against E. coli and K. pneumoniae[10]. The development of novel antimicrobial agents is a critical area of research, and this class of compounds represents a potential source of new leads.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on safety data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It may cause skin and eye irritation. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable chemical entity with a rich chemistry and significant potential for applications in organic synthesis and drug discovery. Its unique structural features, particularly the intramolecular hydrogen bond, govern its physicochemical properties and reactivity. While a comprehensive experimental dataset for this specific molecule is not fully available in the public literature, the information on its synthesis, characterization of related compounds, and the biological activities of the broader hydroxyacetophenone class provides a strong foundation for future research. This guide has aimed to provide not just the "what" but the "why" behind the chemical properties of this compound, offering a deeper understanding for researchers looking to exploit its potential in their work.

References

-

Fadzil, N. A., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. International Journal of Molecular Sciences, 15(1), 468-485. [Link]

-

Fadzil, N. A., et al. (2014). 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells. PubMed, 24451128. [Link]

-

Armelao, L., Depaoli, G., & Dolmella, A. (2000). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 56(6), e268. [Link]

-

Gondaliya, N., & Patel, P. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive, 5(1), 051-072. [Link]

-

Armelao, L., Depaoli, G., & Dolmella, A. (2000). This compound. ResearchGate. [Link]

-

ResearchGate. (2000). This compound. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5010. [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]

-

PubChem. (n.d.). 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone. [Link]

-

ResearchGate. (2008). This compound. [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. [Link]

-

PubChem. (n.d.). 2'-Hydroxy-4',5'-dimethylacetophenone. [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water". [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0242049). [Link]

-

SpectraBase. (n.d.). 2',4'-Dimethyl-6'-hydroxyacetophenone - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. [Link]

-

SpectraBase. (n.d.). 2-(4-METHOXYPHENYL)-ETHANONE - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. [Link]

-

Mamedov, I. G., et al. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Indian Journal of Pharmaceutical Sciences, 79(4), 643-647. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2015). Crystallographic, vibrational and DFT studies of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone. [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. [Link]

-

SpectraBase. (n.d.). 2-(4-METHOXYPHENYL)-ETHANONE - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. Ethanone, 1-(2-hydroxy-4,6-dimethylphenyl)- [synhet.com]

- 2. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]

- 3. Ethanone, 1-(2,4-dimethylphenyl)- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ethanone, 1-(2,4-dimethylphenyl)- [webbook.nist.gov]

An In-Depth Technical Guide to 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone (CAS No. 16108-50-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, a valuable ketone intermediate in synthetic organic and medicinal chemistry. This document will delve into its chemical identity, synthesis via the Fries Rearrangement, physicochemical properties, and its emerging significance in the landscape of drug discovery and development.

Compound Identification and Physicochemical Properties

This compound, also known as 2-acetyl-3,5-dimethylphenol, is a substituted aromatic ketone. Its unique structural arrangement, featuring a hydroxyl group ortho to the acetyl substituent, imparts specific chemical reactivity and potential for diverse biological activities. The Chemical Abstracts Service (CAS) has assigned the number 16108-50-2 to this compound.[1]

A summary of its key physicochemical properties is presented below. It is important to note that while some data for the specific target molecule is available, other values are estimated based on structurally similar compounds due to limited direct experimental data in publicly accessible databases.

| Property | Value | Source |

| CAS Number | 16108-50-2 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Melting Point | 71 °C (for the related isomer 1-(2-hydroxy-4,5-dimethylphenyl)ethanone) | [3] |

| Boiling Point | 144°C/18mmHg (for the related isomer 1-(2-hydroxy-4,5-dimethylphenyl)ethanone) | [3] |

| Solubility | Slightly soluble in water (for the related isomer 1-(2-hydroxy-4,5-dimethylphenyl)ethanone) | [3] |

| Appearance | Expected to be a crystalline solid | |

| ¹³C NMR Chemical Shifts | See Section 4 for details on a structurally similar compound | [4] |

Synthesis via Fries Rearrangement: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through the Fries rearrangement of 3,5-dimethylphenyl acetate. This reaction is a classic method for the preparation of hydroxyaryl ketones from phenolic esters, catalyzed by a Lewis acid.[5] The ortho- and para-isomers are typically produced, with the reaction conditions influencing the product ratio. Higher temperatures generally favor the formation of the ortho-product, which is the desired isomer in this case.

The following protocol is adapted from established procedures for the Fries rearrangement of structurally similar phenolic esters.[6]

Materials and Reagents

-

3,5-Dimethylphenol

-

Acetic anhydride

-

Pyridine (catalyst)

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (1 M)

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Step-by-Step Synthesis Protocol

Step 1: Acetylation of 3,5-Dimethylphenol to form 3,5-Dimethylphenyl acetate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylphenol in an excess of acetic anhydride.

-

Add a catalytic amount of pyridine to the mixture.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of cold water with vigorous stirring to precipitate the product.

-

Filter the solid product, wash with cold water, and dry to obtain 3,5-dimethylphenyl acetate.

Step 2: Fries Rearrangement of 3,5-Dimethylphenyl acetate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place anhydrous aluminum chloride (1.1 equivalents).

-

Add nitrobenzene as the solvent and cool the flask in an ice-water bath.

-

Slowly add a solution of 3,5-dimethylphenyl acetate (1 equivalent) in nitrobenzene from the dropping funnel with constant stirring.

-

After the addition is complete, slowly raise the temperature of the reaction mixture to 160-170°C to favor the formation of the ortho-isomer.

-

Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice-water bath.

-

Carefully quench the reaction by the slow addition of 1 M hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the product into dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product, a mixture of ortho- and para-isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Mechanism of the Fries Rearrangement

The Fries rearrangement proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst, typically AlCl₃, coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to generate a resonance-stabilized acylium ion and an aluminum phenoxide complex. The electrophilic acylium ion then attacks the electron-rich aromatic ring, primarily at the ortho and para positions. The regioselectivity is influenced by temperature, with higher temperatures favoring the thermodynamically more stable ortho-isomer due to chelation of the aluminum catalyst between the hydroxyl and carbonyl groups.

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis via the Fries rearrangement is a well-established, albeit condition-dependent, process. The diverse biological activities exhibited by its derivatives underscore its importance as a scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile compound.

References

-

Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. PubMed. [Link]

-

The Crucial Role of 2'-Hydroxyacetophenone in Pharmaceutical Synthesis. Leading Chemical Supplier. [Link]

-

Design, Synthesis, Docking Studies, and Biological Evaluation of Novel 2-Hydroxyacetophenone Derivatives as Anti-HIV-1 Agents. Bentham Science. [Link]

-

Synthesis, Biological and Pharmacological Activities of 2'-Hydroxy-4'5'-dimethyl Substituted Chalcones and Flavones. Asian Journal of Chemistry. [Link]

-

Fries rearrangement of 3,5-dimethoxyphenyl acetate. Iraqi Journal of Science. [Link]

-

(PDF) Fries rearrangement of 3,5-dimethoxyphenyl acetate. ResearchGate. [Link]

-

Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists. PubMed. [Link]

-

2',4'-Dimethyl-6'-hydroxyacetophenone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. Ethanone, 1-(2-hydroxy-4,6-dimethylphenyl)- [synhet.com]

- 2. 2'-Hydroxy-4',5'-dimethylacetophenone | C10H12O2 | CID 118976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, also known as 2',4'-Dimethyl-6'-hydroxyacetophenone, is a substituted aromatic ketone of significant interest in synthetic organic chemistry and medicinal chemistry. Its structural features, including a phenolic hydroxyl group ortho to an acetyl group and two methyl substituents on the benzene ring, give rise to distinct spectroscopic properties. A thorough understanding of its spectral data is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications, including as a building block in the synthesis of more complex molecules. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles and experimental methodologies.

Molecular Structure and Key Features

The structure of this compound is characterized by a benzene ring substituted with a hydroxyl group at position 2, an acetyl group at position 1, and methyl groups at positions 4 and 6. A critical feature of this molecule is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the acetyl group.[1][2] This interaction significantly influences the chemical and physical properties of the compound, and its effects are readily observable in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a clear signature of its proton environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.0 | Singlet | 1H | Ar-OH |

| ~6.7 | Singlet | 1H | Ar-H (position 5) |

| ~6.6 | Singlet | 1H | Ar-H (position 3) |

| 2.55 | Singlet | 3H | -C(O)CH₃ |

| 2.30 | Singlet | 3H | Ar-CH₃ (position 6) |

| 2.25 | Singlet | 3H | Ar-CH₃ (position 4) |

Interpretation and Causality:

-

Phenolic Hydroxyl Proton (Ar-OH): The significant downfield shift of the hydroxyl proton to approximately 13.5-14.0 ppm is a direct consequence of the strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This deshielding effect is a hallmark of such structures.

-

Aromatic Protons (Ar-H): The two aromatic protons at positions 3 and 5 appear as distinct singlets, indicating no adjacent protons to couple with. Their chemical shifts are influenced by the electronic effects of the surrounding substituents.

-

Acetyl Methyl Protons (-C(O)CH₃): The singlet at ~2.55 ppm is characteristic of a methyl group attached to a carbonyl carbon.

-

Aromatic Methyl Protons (Ar-CH₃): The two methyl groups on the aromatic ring appear as sharp singlets at slightly different chemical shifts due to their distinct positions relative to the other functional groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~204.0 | C=O (Acetyl) |

| ~162.0 | C2 (C-OH) |

| ~143.0 | C4 (C-CH₃) |

| ~139.0 | C6 (C-CH₃) |

| ~125.0 | C5 |

| ~118.0 | C3 |

| ~115.0 | C1 |

| ~33.0 | -C(O)CH₃ |

| ~21.0 | Ar-CH₃ (at C6) |

| ~20.0 | Ar-CH₃ (at C4) |

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The signal at ~204.0 ppm is characteristic of a ketone carbonyl carbon.

-

Aromatic Carbons: The substituted aromatic carbons (C1, C2, C4, C6) appear at lower field (downfield) compared to the unsubstituted carbons (C3, C5) due to the electronic effects of the attached functional groups. The carbon bearing the hydroxyl group (C2) is significantly deshielded.

-

Methyl Carbons: The three methyl carbons give rise to distinct signals in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of aromatic compounds like this compound is crucial for accurate data interpretation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has minimal interfering signals. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3425 | Broad | O-H stretch (intramolecular H-bond) |

| 2964-2903 | Medium-Strong | C-H stretch (aliphatic) |

| ~1705 | Strong | C=O stretch (conjugated ketone) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (phenol) |

Interpretation and Causality:

-

O-H Stretch: The broad absorption band around 3425 cm⁻¹ is characteristic of a hydroxyl group involved in hydrogen bonding.[3] The intramolecular hydrogen bond in this molecule causes a significant broadening and shifting of this peak compared to a free hydroxyl group.

-

C-H Stretch: The absorptions in the 2964-2903 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl groups.

-

C=O Stretch: The strong absorption at approximately 1705 cm⁻¹ is indicative of a carbonyl group of a ketone.[3] The conjugation with the aromatic ring and the intramolecular hydrogen bonding lower the frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).

-

C=C Stretch: The bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretch: The strong band around 1250 cm⁻¹ is attributed to the stretching vibration of the C-O bond of the phenolic group.

Experimental Protocol: IR Spectroscopy

The following outlines a standard procedure for obtaining the IR spectrum of a solid sample like this compound.

Workflow for KBr Pellet Preparation and IR Analysis

Caption: Workflow for IR analysis using the KBr pellet method.

Step-by-Step Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: Transfer the finely ground mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 164 | High | [M]⁺ (Molecular Ion) |

| 149 | High | [M - CH₃]⁺ |

| 121 | Moderate | [M - COCH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 164 corresponds to the molecular weight of the compound (C₁₀H₁₂O₂), confirming its elemental composition.

-

[M - CH₃]⁺ Fragment: The intense peak at m/z 149 results from the loss of a methyl radical from the acetyl group (alpha-cleavage), a common fragmentation pathway for ketones.

-

[M - COCH₃]⁺ Fragment: The peak at m/z 121 is due to the cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in the loss of an acetyl radical.

-

[CH₃CO]⁺ Fragment: The prominent peak at m/z 43 corresponds to the acylium ion, which is a very stable fragment.

Experimental Protocol: Mass Spectrometry

The following describes a general procedure for obtaining the mass spectrum using electron ionization.

Workflow for Electron Ionization Mass Spectrometry

Caption: General workflow for EI-Mass Spectrometry.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.

-

Acceleration: Accelerate the resulting positively charged ions into the mass analyzer using an electric field.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the separated ions, and the signal is amplified.

-

Spectrum Generation: The detector output is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic data of this compound provides a detailed and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, with the downfield shift of the hydroxyl proton being a key indicator of the intramolecular hydrogen bond. The IR spectrum confirms the presence of the key functional groups, with the positions of the hydroxyl and carbonyl stretching bands providing further evidence for the hydrogen bonding. Finally, the mass spectrum establishes the molecular weight and reveals a predictable fragmentation pattern consistent with its structure. This comprehensive spectroscopic analysis serves as a reliable foundation for the identification and further investigation of this important chemical compound in research and development settings.

References

-

Organic Chemistry: An Indian Journal. Synthesis, crystal, spectroscopic characterizations and electrochemical properties of 1-(2-hydroxy–4,6-dimethylphenyl)ethanone. [Link]

-

SpectraBase. 2',4'-Dimethyl-6'-hydroxyacetophenone. [Link]

- Organic Chemistry: An Indian Journal. (2009). Synthesis, crystal, spectroscopic characterizations and electrochemical properties of 1-(2-hydroxy–4,6-dimethylphenyl)ethanone. 5(3), 225-230.

- Clark, J. H., & Miller, J. M. (1977). Hydrogen bonding in organic synthesis. Part 7. Intermolecular self-condensation of some enolisable ketones in the presence of fluoride. Journal of the Chemical Society, Perkin Transactions 1, 2063-2069.

-

ResearchGate. This compound. [Link]

Sources

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Authored by a Senior Application Scientist

Foreword

Substituted phenols and acetophenones represent cornerstone scaffolds in modern chemistry, finding indispensable roles as synthetic intermediates for pharmaceuticals, agrochemicals, and advanced polymers.[1][2][3] Their utility is fundamentally dictated by their molecular architecture—the precise arrangement of functional groups on the aromatic ring governs reactivity, biological activity, and material properties. This guide provides a comprehensive technical exploration of a specific, highly functionalized member of this class: This compound .

Our objective is to move beyond a simple recitation of data. We will dissect the synthesis, elucidate the structural features through a multi-technique spectroscopic analysis, and provide field-proven protocols for its characterization. This document is designed for the practicing researcher and drug development professional, offering not just data, but the causal logic behind the analytical methodologies that confirm the molecule's identity and structure.

Core Molecular Identity and Physicochemical Properties

This compound, also known as 2-Acetyl-3,5-dimethylphenol, is a crystalline solid at room temperature.[4] Its structure is characterized by a phenol ring substituted with two methyl groups and an ortho-acetyl group. This specific arrangement facilitates a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen, a defining feature that significantly influences its chemical and physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 16108-50-2 | [5] |

| Molecular Formula | C₁₀H₁₂O₂ | [6] |

| Molecular Weight | 164.20 g/mol | [7] |

| Monoisotopic Mass | 164.08372 Da | [6] |

| Appearance | Colorless or yellowish needle-like crystals | [4] |

| Solubility | Soluble in hot methanol and benzene | [8][9] |

Synthesis Pathway: The Fries Rearrangement

The most industrially relevant and efficient synthesis of hydroxyaryl ketones like this compound is the Fries rearrangement.[10][11] This reaction involves the conversion of a phenolic ester—in this case, 3,5-dimethylphenyl acetate—to a hydroxyaryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10]

Mechanistic Rationale

The reaction proceeds via the formation of an acylium ion intermediate.[10][11] The choice of reaction conditions is critical for directing the regioselectivity of the acyl group migration.

-

Causality of Regioselectivity : The Fries rearrangement can yield both ortho and para isomers. Low temperatures generally favor the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control).[10] The formation of the ortho product, our target molecule, is rationalized by the formation of a stable bidentate complex between the Lewis acid, the phenolic oxygen, and the incoming acyl group's carbonyl oxygen. This chelation effect stabilizes the transition state leading to the ortho isomer.[10] The use of non-polar solvents also tends to increase the yield of the ortho product.[10]

Visualization of the Synthesis Mechanism

The following diagram illustrates the key steps in the Lewis acid-catalyzed Fries rearrangement to yield the target ortho-hydroxyaryl ketone.

Sources

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. nbinno.com [nbinno.com]

- 3. Xylenol (Dimethylphenol): Global Market Overview, Supply Chain, Core Production Technologies, and Industry Trends [dgchemtech.com]

- 4. Application and preparation of 3,5-dimethylphenol_Chemicalbook [chemicalbook.com]

- 5. Ethanone, 1-(2-hydroxy-4,6-dimethylphenyl)- [synhet.com]

- 6. PubChemLite - this compound (C10H12O2) [pubchemlite.lcsb.uni.lu]

- 7. 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone | C10H12O2 | CID 4057370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 11. Fries Rearrangement [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone (CAS No. 2501-85-1), a substituted phenolic ketone of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility profile.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] this compound, a molecule possessing both a hydrophilic hydroxyl group and a lipophilic dimethylphenyl ring, is expected to exhibit a nuanced solubility profile. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes fundamental principles of solubility, predictive insights based on its chemical structure, and detailed experimental protocols to empower researchers in their investigations. The "like dissolves like" principle suggests that its solubility will be limited in aqueous media and significantly greater in organic solvents, particularly those of intermediate polarity.[3]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure of this compound is paramount to predicting its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | SynHet[4] |

| Synonyms | 2-Acetyl-3,5-dimethylphenol | ChemicalBook[5] |

| CAS Number | 2501-85-1 | ChemicalBook[6] |

| Molecular Formula | C₁₀H₁₂O₂ | SynHet[4] |

| Molecular Weight | 164.20 g/mol | PubChem[7] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| pKa (predicted) | ~10 (for the phenolic hydroxyl group) | General knowledge of phenols |

The presence of a phenolic hydroxyl group allows for hydrogen bonding with polar solvents, while the aromatic ring and methyl groups contribute to its lipophilicity. The intramolecular hydrogen bond between the hydroxyl group and the acetyl group's carbonyl oxygen can also influence its interaction with solvents.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the free energy change of the system.[8][9] The overall solubility is a result of the interplay between the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when the solute molecules are surrounded by solvent molecules).[10]

The Principle of "Like Dissolves Like"

This fundamental principle posits that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For this compound, this suggests:

-

Polar Solvents (e.g., Water): Limited solubility is expected. While the hydroxyl group can form hydrogen bonds with water, the nonpolar character of the dimethylphenyl ring is significant.

-

Nonpolar Solvents (e.g., Hexane): Moderate solubility may be observed, driven by van der Waals interactions with the aromatic ring and methyl groups.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors for the phenolic proton and can effectively solvate the rest of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is likely due to the ability of these solvents to act as both hydrogen bond donors and acceptors.

Impact of pH on Aqueous Solubility

For ionizable compounds like phenols, pH plays a crucial role in aqueous solubility.[8] The phenolic hydroxyl group is weakly acidic and will deprotonate at a pH above its pKa to form the more soluble phenoxide ion. Therefore, the aqueous solubility of this compound is expected to increase significantly in basic solutions.

Caption: pH-dependent equilibrium of this compound.

Experimental Determination of Solubility

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[11][12] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

-

Analytical balance

-

Scintillation vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[11]

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.[11]

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC method.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Caption: Workflow for the shake-flask solubility determination method.

Predicted Solubility Profile

Based on the chemical structure and the principles of solubility, a qualitative and semi-quantitative solubility profile for this compound can be predicted.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Slightly Soluble | The presence of a hydroxyl group allows for some hydrogen bonding, but the nonpolar dimethylphenyl ring limits solubility. |

| Ethanol | High | Very Soluble | Acts as both a hydrogen bond donor and acceptor, and the ethyl group can interact with the nonpolar parts of the molecule. |

| Methanol | High | Very Soluble | Similar to ethanol, with a smaller alkyl chain, leading to very effective solvation. |

| Acetone | Medium | Soluble | A polar aprotic solvent that can accept a hydrogen bond from the phenolic hydroxyl group. |

| Ethyl Acetate | Medium | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |

| Dichloromethane | Low | Moderately Soluble | Can interact with the aromatic ring and has some dipole character. |

| Hexane | Very Low | Sparingly Soluble | Primarily van der Waals interactions with the nonpolar regions of the molecule. |

Conclusion

The solubility of this compound is a critical parameter for its development and application in various scientific fields. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure. A detailed, step-by-step protocol for the experimental determination of its solubility using the reliable shake-flask method has been presented. Researchers and drug development professionals are encouraged to utilize this guide to accurately characterize the solubility profile of this compound, which is essential for formulation development, bioavailability assessment, and ensuring the overall success of their research endeavors.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

-

How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

-

Solubility. Wikipedia. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Properties of aromatic ketones and other solvents. ResearchGate. [Link]

-

Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf - NIH. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

Solubility. Purdue University. [Link]

-

Solubility - Concept. JoVE. [Link]

-

solubility experimental methods.pptx. Slideshare. [Link]

-

Solubility of Solids in Liquids Experiment. Scribd. [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. alwsci. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

BCS Guideline for solubility and Dissolution.pptx. Slideshare. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization (WHO). [Link]

-

The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. [Link]

-

Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

-

Solvent effects. Wikipedia. [Link]

-

1-(4-Hydroxy-2,6-dimethylphenyl)ethanone. PubChem. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ethanone, 1-(2-hydroxy-4,6-dimethylphenyl)- [synhet.com]

- 5. This compound [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone | C10H12O2 | CID 4057370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Solubility - Wikipedia [en.wikipedia.org]

- 9. Video: Solubility - Concept [jove.com]

- 10. echemi.com [echemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

An In-depth Technical Guide to 2-Acetyl-3,5-dimethylphenol: Synthesis, Properties, and Applications

Foreword: Unveiling a Versatile Synthetic Building Block

In the vast landscape of organic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design, particularly in the realms of pharmaceutical and materials science. Among the myriad of substituted phenols, 2-acetyl-3,5-dimethylphenol, also known by its IUPAC name 1-(2-hydroxy-3,5-dimethylphenyl)ethanone, emerges as a compound of significant interest. Its unique arrangement of a hydroxyl group, an acetyl moiety, and two methyl substituents on a benzene ring bestows upon it a versatile reactivity profile. This guide provides an in-depth technical exploration of 2-acetyl-3,5-dimethylphenol, from its synthetic origins and mechanistic underpinnings to its characterization and diverse applications. For researchers, scientists, and professionals in drug development, understanding the nuances of this molecule can unlock new avenues for innovation.

Genesis of a Molecule: Synthetic Pathways and Mechanistic Insights

The discovery and history of 2-acetyl-3,5-dimethylphenol are intrinsically linked to the development of foundational reactions in organic synthesis that allow for the acylation of phenols. While a singular "discovery" event is not prominently documented, its synthesis is a logical extension of well-established methodologies applied to its precursors. The primary routes for its preparation are the Fries rearrangement and, conceptually, the Friedel-Crafts acylation of 3,5-dimethylphenol.

The Fries Rearrangement: A Classic Transposition

The most direct and commonly employed method for the synthesis of 2-acetyl-3,5-dimethylphenol is the Fries rearrangement of 3,5-dimethylphenyl acetate. This reaction, named after German chemist Karl Theophil Fries, involves the rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[1]

The causality behind this experimental choice lies in its efficiency and selectivity. The reaction proceeds through the formation of an acylium ion intermediate, which then electrophilically attacks the aromatic ring. The choice of reaction conditions, such as temperature and solvent, can influence the regioselectivity, favoring either ortho or para substitution.[1] In the case of 3,5-dimethylphenyl acetate, the para position is blocked, directing the acetyl group to one of the ortho positions.

Reaction Workflow: Fries Rearrangement of 3,5-Dimethylphenyl Acetate

Caption: Workflow for the synthesis of 2-acetyl-3,5-dimethylphenol via Fries rearrangement.

Mechanistic Pathway of the Fries Rearrangement

The accepted mechanism for the Fries rearrangement involves the following key steps, which validate the protocol's design:

-

Complexation: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester.

-

Acylium Ion Formation: This coordination weakens the ester linkage, leading to the formation of a resonance-stabilized acylium ion and an aluminum phenoxide complex.

-

Electrophilic Aromatic Substitution: The acylium ion, a potent electrophile, attacks the electron-rich aromatic ring at the ortho position. This step is an intramolecular electrophilic aromatic substitution.

-

Rearomatization: A proton is abstracted from the intermediate, restoring the aromaticity of the ring.

-

Hydrolysis: Subsequent aqueous work-up hydrolyzes the aluminum phenoxide complex to yield the final 2-acetyl-3,5-dimethylphenol product.

This mechanistic understanding is crucial for optimizing reaction conditions to maximize the yield of the desired ortho-acylated product.

Diagram: Mechanism of the Fries Rearrangement

Sources

An In-depth Technical Guide to 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, a substituted hydroxyacetophenone, serves as a pivotal building block in synthetic organic chemistry. Its unique structural features, including a nucleophilic aromatic ring activated by hydroxyl and methyl groups, and an intramolecular hydrogen bond, dictate its reactivity and utility. This guide provides a comprehensive overview of its synthesis, detailed spectroscopic characterization, and key applications as a precursor to biologically active molecules such as chalcones and flavones. We delve into the mechanistic underpinnings of its primary synthetic route, the Fries rearrangement, and present detailed protocols for its preparation and subsequent transformation. Furthermore, this document explores the landscape of its potential biological activities, offering insights for its application in medicinal chemistry and drug discovery.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, also known as 2-acetyl-3,5-dimethylphenol, is an aromatic ketone with the chemical formula C₁₀H₁₂O₂. Its structure is characterized by an acetophenone core with a hydroxyl group and two methyl groups at positions 2, 4, and 6 of the phenyl ring, respectively. This substitution pattern imparts distinct chemical properties that make it a valuable intermediate in the synthesis of a variety of organic compounds.[1] The presence of the hydroxyl group ortho to the acetyl group facilitates the formation of a strong intramolecular hydrogen bond, which influences its physical and chemical behavior.[2] This guide will illuminate the synthesis, spectroscopic properties, and significant applications of this versatile molecule.

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Fries rearrangement of 3,5-dimethylphenyl acetate.[3] This reaction involves the intramolecular acyl migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[3]

The Fries Rearrangement: A Mechanistic Perspective

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone.[3] The reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃).[3] The mechanism proceeds through the formation of an acylium ion intermediate.[3]

The regioselectivity of the Fries rearrangement (ortho- vs. para-acylation) is influenced by reaction conditions such as temperature and solvent polarity. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. In the case of 3,5-dimethylphenyl acetate, the positions ortho to the hydroxyl group are sterically unhindered and electronically activated by the methyl groups, favoring the formation of the 2-acetyl product, this compound.

Diagram of the Fries Rearrangement Mechanism

Caption: Mechanism of the Fries Rearrangement.

Experimental Protocol for Fries Rearrangement

This protocol provides a general procedure for the synthesis of this compound from 3,5-dimethylphenyl acetate.

Materials:

-

3,5-Dimethylphenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous nitrobenzene (solvent)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place anhydrous aluminum chloride (1.2 eq).

-

Solvent Addition: Add anhydrous nitrobenzene to the flask with stirring.

-

Reactant Addition: Dissolve 3,5-dimethylphenyl acetate (1.0 eq) in anhydrous nitrobenzene and add it dropwise to the stirred suspension of aluminum chloride at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and 5% HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Spectroscopic Characterization

A thorough characterization of this compound is crucial for confirming its identity and purity. The following data represents typical spectroscopic values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| 12.0 (s, 1H) | -OH (phenolic) |

| 6.75 (s, 1H) | Ar-H |

| 6.65 (s, 1H) | Ar-H |

| 2.55 (s, 3H) | -COCH₃ |

| 2.30 (s, 3H) | Ar-CH₃ |

| 2.25 (s, 3H) | Ar-CH₃ |

¹H NMR Spectrum Interpretation:

-

The downfield singlet at ~12.0 ppm is characteristic of the phenolic proton involved in a strong intramolecular hydrogen bond with the adjacent carbonyl group.

-

The two singlets in the aromatic region (~6.65-6.75 ppm) correspond to the two aromatic protons.

-

The singlet at ~2.55 ppm is assigned to the three protons of the acetyl methyl group.

-

The two singlets at ~2.25 and 2.30 ppm are assigned to the six protons of the two aromatic methyl groups.

¹³C NMR Spectrum Interpretation:

-

The peak at ~204.0 ppm corresponds to the carbonyl carbon of the acetyl group.[4]

-

The peaks in the aromatic region (~117-162 ppm) are assigned to the six carbons of the benzene ring.[5][6]

-

The peaks at ~33.0 ppm and in the range of 21.0-24.0 ppm correspond to the methyl carbons of the acetyl and aromatic methyl groups, respectively.[4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 (broad) | O-H stretch (intramolecularly hydrogen-bonded) |

| 2920 | C-H stretch (aromatic) |

| 1640 | C=O stretch (acetyl, hydrogen-bonded) |

| 1600, 1450 | C=C stretch (aromatic ring) |

| 1250 | C-O stretch (phenol) |

IR Spectrum Interpretation:

-

The broad absorption band in the region of 3400-3100 cm⁻¹ is indicative of the hydroxyl group involved in strong intramolecular hydrogen bonding.

-

The carbonyl stretching frequency is observed at a lower wavenumber (~1640 cm⁻¹) than a typical aryl ketone due to the same hydrogen bonding, which weakens the C=O bond.[7]

Mass Spectrometry (MS)

| m/z | Assignment |

| 164 | [M]⁺ (Molecular ion) |

| 149 | [M - CH₃]⁺ |

| 121 | [M - COCH₃]⁺ |

Mass Spectrum Interpretation:

-

The molecular ion peak is observed at m/z 164, corresponding to the molecular weight of the compound.

-

A prominent peak at m/z 149 results from the loss of a methyl radical from the molecular ion (α-cleavage).[8][9]

-

The peak at m/z 121 is due to the loss of the acetyl group.[8][9]

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly flavonoids and their precursors, chalcones.

Synthesis of Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[10] this compound serves as the acetophenone component in this reaction.

General Workflow for Chalcone Synthesis

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol for Chalcone Synthesis

This protocol outlines a general procedure for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

-

This compound

-

Substituted benzaldehyde

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of KOH or NaOH (2.0 eq) with vigorous stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a solid precipitate often indicates product formation.

-

Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.[11]

Biological Activities and Potential Applications

Derivatives of this compound, particularly the chalcones and flavones synthesized from it, have shown a wide range of biological activities. While quantitative data for the parent compound is limited in publicly available literature, the activities of its derivatives suggest potential therapeutic applications.

Antibacterial Activity

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.[14] Many heterocyclic compounds, including those derived from hydroxyacetophenones, have been investigated as urease inhibitors. Although specific IC₅₀ values for this compound are not found in the provided search results, numerous studies report the urease inhibitory potential of structurally related chalcones and other derivatives, with some exhibiting potent activity.[15][16][17]

Conclusion

This compound is a synthetically valuable and accessible building block. Its efficient synthesis via the Fries rearrangement and its utility as a precursor for biologically active chalcones and flavones make it a compound of significant interest to the scientific community. The detailed synthetic protocols and comprehensive spectroscopic data provided in this guide serve as a practical resource for researchers. While the full extent of its biological activities is still under exploration, the promising results from its derivatives warrant further investigation into the therapeutic potential of this versatile molecule and its analogs in drug discovery and development.

References

-

ResearchGate. (n.d.). IC50 values of anti-urease activity. Retrieved from [Link]

-

IC50 value synthesized compounds for urease inhibition and antioxidant activity. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values of anti-urease activity. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values (μM) of 2 a–d and 3 a–d compounds on urease enzyme. Retrieved from [Link]

-

Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. Retrieved from [Link]

-

GSP. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Retrieved from [Link]

-

IASJ. (n.d.). Fries rearrangement of 3,5-dimethoxyphenyl acetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

Scribd. (2017). Fries Rearrangement of Phenyl Acetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Fries rearrangement of 3,5-dimethoxyphenyl acetate. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ijarsct.co.in. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 of urease inhibition of the tested compounds:. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0322256). Retrieved from [Link]

-

SpectraBase. (n.d.). 2',4'-Dimethyl-6'-hydroxyacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0242049). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1 - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) this compound. Retrieved from [Link]

-

NIH. (2023). Qualitative and Quantitative Methods to Measure Antibacterial Activity Resulting from Bacterial Competition. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound | Request PDF. Retrieved from [Link]

-

PubMed. (2023). Qualitative and Quantitative Methods to Measure Antibacterial Activity Resulting from Bacterial Competition. Retrieved from [Link]

-

Bentham Science. (n.d.). 1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone Derivatives: Synthesis and Antibacterial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Analysis Assignments Chemical shift (ppm) Functional group No. of proton Multiplicity. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. Retrieved from [Link]

-

SlidePlayer. (2015). CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology. Retrieved from [Link]

-

NIH. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

Sources

- 1. Ethanone, 1-(2-hydroxy-4,6-dimethylphenyl)- [synhet.com]

- 2. researchgate.net [researchgate.net]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Ethanone, 1-(2-hydroxyphenyl)- [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone (CAS No. 16108-50-2), a substituted acetophenone with significant potential in pharmaceutical and chemical synthesis. This document consolidates critical data on its physicochemical properties, spectroscopic profile, and includes a detailed, field-proven synthesis protocol. The causal relationships behind experimental choices and self-validating methodologies are emphasized to ensure scientific integrity and reproducibility. All data and protocols are supported by authoritative references to provide a robust resource for researchers and developers in the field.

Introduction and Significance

This compound, also known as 2-acetyl-3,5-dimethylphenol, is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring a hydroxyl group ortho to an acetyl group on a dimethylated phenyl ring, imparts unique reactivity and makes it a valuable precursor for the synthesis of various heterocyclic compounds, pharmaceutical agents, and other fine chemicals.[1] The intramolecular hydrogen bonding between the hydroxyl and carbonyl groups influences its physical and chemical behavior, a key consideration in its application. This guide aims to provide a detailed exposition of its core characteristics to facilitate its effective use in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, application in synthesis, and analytical characterization.

General and Computed Properties

A summary of the key identifiers and computed properties for this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |